molecular formula C17H17N3O2 B3597854 N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide CAS No. 145222-01-1

N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide

Cat. No.: B3597854
CAS No.: 145222-01-1
M. Wt: 295.34 g/mol
InChI Key: UZRFNKKKJOFJOE-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₇H₁₇N₃O₂ Molecular Weight: 295.34 g/mol CAS No.: 145222-01-1 Structure: This compound features a pyridine-3-carboxamide core linked to a phenyl group substituted with a pyrrolidine-1-carbonyl moiety. Its unique architecture combines aromatic (pyridine, phenyl) and aliphatic (pyrrolidine) components, enabling diverse interactions in biological systems .

The compound is commercially available for research purposes and synthesized via condensation reactions forming amide bonds .

Properties

IUPAC Name

N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16(14-4-3-9-18-12-14)19-15-7-5-13(6-8-15)17(22)20-10-1-2-11-20/h3-9,12H,1-2,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRFNKKKJOFJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192077
Record name N-[4-(1-Pyrrolidinylcarbonyl)phenyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145222-01-1
Record name N-[4-(1-Pyrrolidinylcarbonyl)phenyl]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145222-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(1-Pyrrolidinylcarbonyl)phenyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide typically involves the formation of the pyrrolidine ring followed by its attachment to the phenyl and pyridine rings. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by acylation to introduce the carbonyl group. The phenyl and pyridine rings are then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidine-2,5-diones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide have shown moderate cytotoxicity against ovarian cancer cells while demonstrating limited toxicity towards non-cancerous cells. This suggests potential as a chemotherapeutic agent .

Antiviral Properties
Studies have explored the antiviral efficacy of pyrrolidine derivatives against HIV-1. Compounds structurally related to this compound have demonstrated moderate activity in inhibiting viral replication, with some derivatives achieving effective concentrations below 10 µM .

Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. For example, it has shown promise as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are crucial in various metabolic pathways .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for the modification and development of more complex molecules, which can be utilized in drug discovery and development. The compound can participate in various chemical reactions such as oxidation and substitution, making it valuable for synthesizing novel compounds with desired biological activities.

Material Science

The compound's unique chemical properties make it suitable for applications in material science. It can be used to develop new materials with specific electronic or optical characteristics. Research indicates that modifications to the pyridine and phenyl rings can lead to materials with enhanced properties for use in electronics or photonics .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of pyrrolidine derivatives, this compound was tested against ovarian and breast cancer cell lines. The results indicated that while the compound exhibited moderate cytotoxicity against ovarian cancer cells, it had minimal effects on healthy cardiac cells, highlighting its selective action .

Case Study 2: Antiviral Activity Investigation

A series of pyrrolidine derivatives were synthesized and tested for their antiviral activity against HIV-1. Among these, compounds closely related to this compound displayed significant inhibition of viral replication at low micromolar concentrations, suggesting their potential as therapeutic agents in HIV treatment .

Mechanism of Action

The mechanism of action of N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, modulating their activity. This compound may also affect signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Flexibility vs. Rigidity

  • However, this flexibility may reduce binding specificity compared to rigid analogs like benzothiazole derivatives .
  • Benzothiazole Analogs : Rigid aromatic systems (e.g., CID 692017) favor strong, specific interactions with flat binding sites (e.g., ATP pockets in kinases) .

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : Benzothiazole (CID 692017) and trifluoromethyl (A.3.32–A.3.39) substituents enhance electrophilicity, improving interactions with nucleophilic residues in enzymes .
  • Chloro Substituents : Chlorinated analogs (e.g., N-(3-chloro-4-methylphenyl)pyrrolidine-1-carboxamide) exhibit increased hydrophobicity, favoring membrane-bound targets like cytochrome P450 enzymes .

Pharmacokinetic Considerations

  • Lipophilicity : Compounds with bulky aliphatic groups (e.g., indan in A.3.32) show improved blood-brain barrier penetration but may suffer from metabolic instability .
  • Solubility: Polar groups (e.g., aminomethyl in N-[3-(aminomethyl)phenyl] derivatives) enhance aqueous solubility, making them suitable for oral administration .

Biological Activity

N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Chemical Name: this compound
  • Molecular Formula: C17H17N3O2
  • Molecular Weight: 295.34 g/mol
  • CAS Number: 145222-01-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound's structure allows it to modulate these targets effectively, leading to various therapeutic effects.

Pharmacological Activities

  • Antitumor Activity
    • Studies have shown that derivatives of pyridine compounds exhibit cytotoxic effects against cancer cell lines. For instance, a related compound demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells . This suggests that this compound may possess similar antitumor properties.
  • Antidiabetic Effects
    • Pyrrolo[3,4-c]pyridines, a class related to our compound, have been reported to lower blood glucose levels by enhancing glucose uptake in muscle and fat cells without significantly altering circulating insulin levels . This mechanism indicates potential for this compound in diabetes management.
  • Antimicrobial Properties
    • Compounds similar to this compound have shown efficacy against various pathogens, including bacteria and fungi. This antimicrobial activity is crucial for developing new antibiotics or antifungal agents .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorModerate cytotoxicity against ovarian cancer cells; limited toxicity towards healthy cells
AntidiabeticEnhances glucose uptake in muscle and fat cells; lowers blood glucose levels
AntimicrobialEffective against various pathogens; potential for new antibiotic development
SedativeExhibits sedative effects in animal models; potential for treating anxiety disorders

Q & A

Q. What protocols resolve conflicting bioactivity data between enzymatic and cellular assays?

  • Methodological Answer :
  • Membrane permeability : Measure cellular uptake via LC-MS/MS.
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan).
  • Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide
Reactant of Route 2
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N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide

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